Gibberellic acid

Receptor Binding Molecular Recognition Structure-Activity Relationship

For commercial stone fruit production and export-oriented agriculture, Gibberellic acid (GA3) is the only legally permissible and scientifically validated gibberellin. Unlike GA4+7, GA3 is widely registered (EU MRL listed, Japan approved) and its application timing (e.g., 58 days post-anthesis) is critical for fruit sizing and frost damage mitigation. Its aqueous instability necessitates dry formulations and freshly prepared spray solutions for maximum efficacy. Procure GA3 specifically to ensure regulatory compliance and predictable agronomic outcomes.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 77-06-5
Cat. No. B1671473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellic acid
CAS77-06-5
SynonymsGA(3) gibberellin
GA3 gibberellin
gibberellic acid
gibberellic acid, (1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-isomer
gibberellic acid, monoammonium salt
gibberellic acid, monopotassium salt
gibberellic acid, monosodium salt
gibberellic acid, potassium salt
gibberellin A3
potassium gibberellate
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
InChIInChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1
InChIKeyIXORZMNAPKEEDV-OBDJNFEBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble (NTP, 1992)
Very sol in water /sodium, potassium and ammonium salts
Slightly sol in ether;  freely sol in ethanol, methanol, acetone;  moderately sol in ethyl acetate;  sol in aq soln of sodium bicarbonate, sodium acetate
Soluble in aqueous alkalis. Slightly soluble in diethyl ether and ethyl acetate. Insoluble in chloroform
Very soluble in acetone, ethanol, and methanol
In water, 5,000 mg/L at 25 °C
5 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gibberellic Acid (GA3, CAS 77-06-5): A Foundational Plant Hormone for Agrochemical Procurement


Gibberellic acid (GA3, CAS 77-06-5) is a tetracyclic diterpenoid plant hormone and the predominant commercially produced gibberellin [1]. It is a white to pale yellow crystalline powder with a molecular formula of C19H22O6, a melting point of 227 °C, a pKa of 4.0 at 25°C, and a logP of 0.240 . Its water solubility is 5 g/L at 20°C, and it is freely soluble in ethanol, methanol, and acetone . As a key member of the gibberellin family, GA3 is industrially produced via fermentation of the fungus *Fusarium fujikuroi* and is widely registered as a plant growth regulator across global markets [2].

Why Gibberellic Acid (GA3, CAS 77-06-5) Cannot Be Substituted with Other Gibberellins


While over 130 gibberellin analogs exist in nature, only a handful—including GA1, GA3, GA4, and GA7—exhibit intrinsic biological activity as 'active gibberellins' [1]. However, these active gibberellins are not interchangeable. They exhibit distinct receptor binding affinities for the GID1 receptor [2], differential plant species and tissue-specific responses [3], and varying stability profiles in aqueous formulations [4]. Furthermore, GA3 possesses a unique regulatory status, being the most widely registered and commercially available gibberellin for agricultural use, while analogs like GA4 and GA7 lack registration in many key markets [5]. Substituting GA3 with another gibberellin without empirical validation of bioequivalence under specific application conditions risks unpredictable efficacy, altered crop responses, and potential regulatory non-compliance.

Quantitative Differentiation of Gibberellic Acid (GA3) Against Comparator Gibberellins


Receptor Binding Affinity: GA3 Exhibits Moderate GID1 Affinity Compared to GA4

In an in vitro assay using rice GID1 receptor, GA3 demonstrated measurable binding affinity, but GA4 exhibited the highest affinity among active gibberellins tested. This differential binding translates to varying potency in triggering downstream DELLA protein degradation and subsequent growth responses [1]. The crystal structure of the GID1-GA3 complex has been resolved at 1.9 Å resolution, confirming direct molecular interaction [2].

Receptor Binding Molecular Recognition Structure-Activity Relationship

Comparative Bioefficacy in Hypocotyl Elongation: GA3 Requires 10-15× Higher Concentration Than GA4+7 in Dwarf Watermelon

In a controlled seedling assay using a dwarf watermelon strain (WB-2), GA4+7 and GA7 stimulated hypocotyl elongation at concentrations 10 to 15 times lower than those required for an equivalent response to GA3 or GA1 [1]. This quantitative difference highlights GA3's lower potency in this specific model system, which is relevant for applications where high potency and low application rates are desirable.

Bioefficacy Dose-Response Crop Growth Regulation

Fruit Quality Differential Effects: GA3 Enhances Fruit Size While GA4+7 Increases Firmness in Sour Cherry

In a field trial on 'English Morello' sour cherry, foliar application of GA3 and GA4+7 58 days after anthesis produced distinct effects on fruit quality parameters. GA3 treatment demonstrated the most positive effect on fruit size in the year of application and the following season, whereas GA4+7 treatment specifically increased fruit firmness [1]. Both treatments delayed leaf senescence, but only GA3 conferred a positive effect on flower bud survival after spring frost.

Fruit Quality Horticulture Crop-Specific Response

Aqueous Stability and Degradation: GA3 Half-Life Ranges from 14 Days to 24.6 Days Under Varying pH Conditions

Unlike dry crystalline GA3 which is stable at room temperature, GA3 in aqueous solution undergoes hydrolysis with pH-dependent kinetics [1]. The half-life of GA3 in water at 20°C is approximately 14 days at pH 3-4 and 14 days at pH 7 [2]. More recent studies report half-lives ranging from 16.1 to 24.6 days in ultrapure water at pH 2.0-8.0, with the lowest stability at pH 8.0 and highest at pH 3.3 [3]. Degradation proceeds via isomerization to iso-GA3 and gibberellenic acid, with iso-GA3 exhibiting greater stability and longer residual persistence than the parent compound [4]. This instability profile is a critical differentiator from more stable gibberellin analogs or alternative plant growth regulators.

Formulation Stability Degradation Kinetics Application Timing

Regulatory Registration and Market Access: GA3 Holds Exclusive Registration in Key Markets

GA3 is the most widely registered gibberellin for agricultural use. In Vietnam, for example, GA3 is registered in the national pesticide list with 33 single-formulation commercial products and 7 mixture products, while GA4 and GA7 are not registered for use [1]. In the European Union, GA3 is included in Regulation (EC) No 396/2005 with established MRLs, whereas other gibberellins such as GA4 and GA7 are not individually listed and would be subject to the default MRL of 0.01 mg/kg unless specifically exempted [2]. This regulatory disparity makes GA3 the only compliant choice for many agricultural applications in regulated markets.

Regulatory Compliance Market Authorization Pesticide Registration

Optimized Application Scenarios for Gibberellic Acid (GA3, CAS 77-06-5) Based on Quantitative Evidence


Large-Scale Fruit Sizing and Frost Protection in Stone Fruit Orchards

Based on direct comparative evidence demonstrating GA3's superior efficacy for increasing fruit size and enhancing flower bud survival after spring frost in sour cherry [1], GA3 is the preferred gibberellin for commercial stone fruit production. Growers seeking to maximize fruit caliber and mitigate frost damage risk should prioritize GA3 over GA4+7 formulations. Application timing at approximately 58 days after anthesis is critical for achieving optimal fruit sizing effects.

Seed Germination and Early Seedling Vigor Enhancement in Dwarf Cultivars

Given the documented 10-15× higher concentration requirement for GA3 compared to GA4+7 in stimulating hypocotyl elongation in dwarf watermelon [2], users must carefully calibrate GA3 application rates when treating dwarf or semi-dwarf crop varieties. While GA3 remains effective, higher doses or more frequent applications may be necessary to achieve equivalent growth promotion. This scenario is particularly relevant for vegetable transplant production and ornamental horticulture where uniform seedling establishment is critical.

Regulatory-Compliant Agricultural Production in EU and Asian Markets

For any agricultural production destined for markets where pesticide registration is strictly enforced—including the European Union (where GA4/GA7 lack individual MRL listings and default to 0.01 mg/kg [3]), Vietnam (where GA4/GA7 are not registered [4]), and Japan (GA3 MRL 0.2 mg/kg)—GA3 is the only legally permissible gibberellin. Procurement and application of non-registered analogs would result in non-compliant residues and potential market rejection. GA3's established regulatory status across these jurisdictions makes it the mandatory choice for export-oriented agriculture.

Fresh Preparation of Aqueous Spray Solutions for Maximum Bioefficacy

Due to the documented aqueous instability of GA3, with half-lives ranging from 14 to 24.6 days depending on pH [5][6], users should prepare spray solutions immediately before application and avoid storing diluted formulations. For industrial users formulating GA3-based products, this instability profile favors dry powder or granular formulations over pre-mixed liquid concentrates. Application protocols should specify that tank mixes be used within hours of preparation to ensure full biological activity, and that spray solutions should be buffered to pH 3.3-4.0 for maximum stability where feasible.

Technical Documentation Hub

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